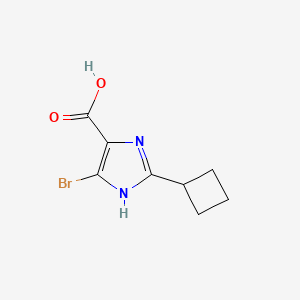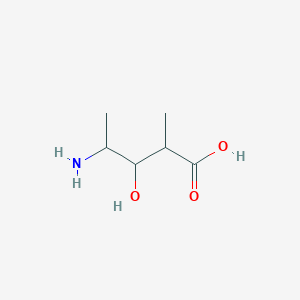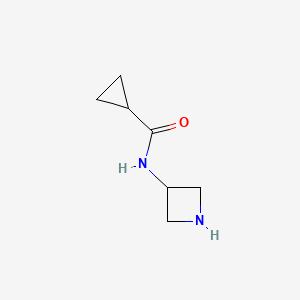
N-(azetidin-3-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(azetidin-3-yl)cyclopropanecarboxamide is a chemical compound that features a cyclopropane ring attached to an azetidine moiety through a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for N-(azetidin-3-yl)cyclopropanecarboxamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(azetidin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(azetidin-3-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The azetidine ring and cyclopropane moiety can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(azetidin-3-yl)acetamide: Similar structure but with an acetamide group instead of a cyclopropane carboxamide.
N-(azetidin-3-yl)benzamide: Contains a benzamide group, offering different reactivity and properties.
N-(azetidin-3-yl)formamide: Features a formamide group, which can influence its chemical behavior.
Uniqueness
N-(azetidin-3-yl)cyclopropanecarboxamide is unique due to the presence of both the azetidine ring and the cyclopropane carboxamide group. This combination imparts distinct structural and chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
N-(azetidin-3-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C7H12N2O/c10-7(5-1-2-5)9-6-3-8-4-6/h5-6,8H,1-4H2,(H,9,10) |
InChI Key |
AEHACUVQIAXZPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid](/img/structure/B15271914.png)
![2,2-Difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B15271917.png)

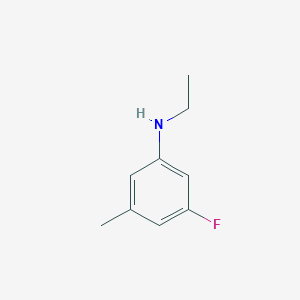
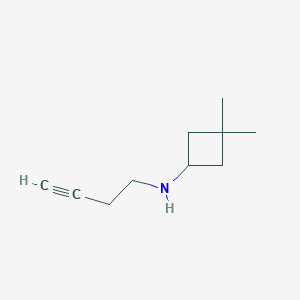

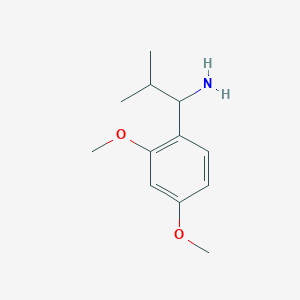
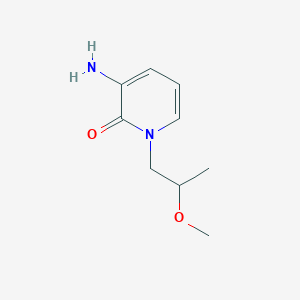
![4-[(Furan-2-ylmethyl)amino]pentan-1-ol](/img/structure/B15271965.png)
